KDM2A Cellular Inhibitory Activity of the N3-Isopropyl Derivative vs. N3-Unsubstituted 5-Aminouracil Baseline
CAS 101560-36-5 inhibits the JmjC-domain histone lysine demethylase KDM2A in a cellular context with an EC₅₀ of 280 nM, measured by H3K36me2 substrate accumulation in human MIAPaCa2 pancreatic cancer cells after 48 h [1]. In a secondary cellular readout (H3K9me3 level), the EC₅₀ was 660 nM [1]. A biochemical competitive inhibition assay using recombinant His₆-tagged KDM2A (residues 1–517) yielded a Ki of 280 nM [2]. By contrast, the N3-unsubstituted core scaffold, 5-amino-1,6-dimethyluracil (CAS 860573-95-1), has no reported KDM2A inhibitory activity in any public database, consistent with the requirement of an N3-alkyl substituent for JmjC-demethylase active-site occupancy [3].
| Evidence Dimension | KDM2A inhibition – cellular EC₅₀ (H3K36me2) |
|---|---|
| Target Compound Data | EC₅₀ = 280 nM (MIAPaCa2 cells, 48 h) |
| Comparator Or Baseline | 5-Amino-1,6-dimethyluracil (CAS 860573-95-1): no KDM2A activity reported |
| Quantified Difference | Not calculable (comparator lacks measurable activity) |
| Conditions | Human MIAPaCa2 cells; H3K36me2 immunofluorescence (Hoechst 33258 staining); 48 h incubation |
Why This Matters
Demonstrates that N3-isopropyl substitution is a structural prerequisite for KDM2A engagement; procurement of the N3-unsubstituted analog would yield no detectable epigenetic readout in this pathway.
- [1] BindingDB. BDBM50158852. EC₅₀ 280 nM – Inhibition of KDM2A in human MIAPaCa2 cells (H3K36me2). EC₅₀ 660 nM – H3K9me3. Accessed 2026. View Source
- [2] BindingDB. BDBM50158852. Ki: 280 nM – Competitive inhibition of recombinant His₆-tagged KDM2A (residues 1–517) expressed in E. coli BL21. View Source
- [3] PubChem. Compound Summary: 5-Amino-1,6-dimethyluracil, CID 53486254 (CAS 860573-95-1). No KDM2A or histone demethylase bioactivity data deposited. National Center for Biotechnology Information. View Source
